Acibenzolar-S-Methyl

Catalog No.
S517036
CAS No.
135158-54-2
M.F
C8H6N2OS2
M. Wt
210.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acibenzolar-S-Methyl

CAS Number

135158-54-2

Product Name

Acibenzolar-S-Methyl

IUPAC Name

S-methyl 1,2,3-benzothiadiazole-7-carbothioate

Molecular Formula

C8H6N2OS2

Molecular Weight

210.3 g/mol

InChI

InChI=1S/C8H6N2OS2/c1-12-8(11)5-3-2-4-6-7(5)13-10-9-6/h2-4H,1H3

InChI Key

UELITFHSCLAHKR-UHFFFAOYSA-N

SMILES

CSC(=O)C1=C2C(=CC=C1)N=NS2

Solubility

Solubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °C).
In water, 7.7 mg/l @ 25 °C

Synonyms

acibenzolar-S-methyl, benzo(1,2,3)thiadiazole-7-carbothioic acid S-methyl ester, BTH ester, GGA 245704, S-methyl benzo(1,2,3)thiadiazole-7-carbothioate

Canonical SMILES

CSC(=O)C1=C2C(=CC=C1)N=NS2

Description

The exact mass of the compound Acibenzolar-S-Methyl is 209.9922 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.66e-05 msolubility in methanol 4.2, ethyl acetate 25, n-hexane 1.3, toluene 36, n-octanol 5.4, acetone 28, dichloromethane 160 (all in g/l, 25 °c).in water, 7.7 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Thiadiazoles - Supplementary Records. It belongs to the ontological category of benzothiadiazole in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action: Inducing Systemic Acquired Resistance

ASM exhibits an unusual mechanism of action for a fungicide. It doesn't directly kill fungi but instead triggers a plant's systemic acquired resistance (SAR) response Wikipedia: Acibenzolar-S-methyl. SAR is a natural defense system where a plant exposed to a pathogen strengthens its defenses throughout its entire body National Institutes of Health: Systemic Acquired Resistance: . ASM activates genes involved in SAR, leading to the production of proteins that help the plant resist fungal infection PubChem: Acibenzolar-S-Methyl: .

Effect on Plant Gene Expression

Research has explored how ASM influences plant gene expression to activate SAR. Studies show that ASM increases the transcription (copying of DNA into RNA) of genes associated with SAR, such as W-box controlled genes, CAD1 (involved in defense signal transduction), NPR1 (a key regulator of SAR), and PR proteins (pathogenesis-related proteins with antifungal properties) PubChem: Acibenzolar-S-Methyl: . This enhanced gene expression strengthens the plant's overall defense system against fungal invaders.

Potential for Broad-Spectrum Disease Control

Scientific investigations are examining the potential of ASM for controlling a broad spectrum of fungal diseases. While traditionally used against specific fungal diseases like downy mildew, bacterial spot, and blue mold US Environmental Protection Agency: Pesticides - Fact Sheet for Acibenzolar-S-Methyl: , research suggests it might be effective against various fungal pathogens affecting different crops PubChem: Acibenzolar-S-Methyl: . Further research is needed to determine the full range of fungal diseases ASM can help control.

Acibenzolar-S-Methyl is an organic compound classified as a plant activator and fungicide. It is recognized for its unique mechanism of action, which involves the induction of systemic acquired resistance in plants rather than direct toxicity to pathogens. This compound functions by activating the plant's natural defense mechanisms, similar to the roles played by salicylic acid and methyl jasmonate. Acibenzolar-S-Methyl is primarily used in agricultural settings to protect crops against various diseases, particularly those caused by fungi and bacteria .

Unlike traditional fungicides that directly target fungi, ASM acts as a plant activator. It triggers a process known as systemic acquired resistance (SAR), whereby the plant's defense mechanisms are primed throughout its tissues []. This activation involves complex signaling pathways mediated by salicylic acid and other signaling molecules []. Upon exposure to a pathogen, the pre-activated plant defense system is able to mount a more rapid and robust response, leading to enhanced resistance against a broad spectrum of fungal diseases [].

ASM is generally considered to be a low-toxicity fungicide for humans and beneficial insects []. However, proper handling procedures are recommended to avoid inhalation, ingestion, or skin contact. Safety data sheets from reputable chemical suppliers should be consulted for specific details.

The synthesis of Acibenzolar-S-Methyl involves several chemical transformations. The initial step typically includes the reaction of methyl 2-chloro-3-nitrobenzoate with benzyl mercaptan to form a thioether. This intermediate undergoes catalytic hydrogenation to yield 3-amino-2-benzylthiobenzoic acid methyl ester. Subsequent reactions convert this product into the desired thioester form through hydrolysis and transformation into the S-methyl thioester via acid chloride formation .

Acibenzolar-S-Methyl exhibits significant biological activity by activating systemic acquired resistance pathways in plants. This activation leads to the production of pathogenesis-related proteins that enhance the plant's ability to fend off pathogens. Studies have shown that Acibenzolar-S-Methyl can effectively suppress disease symptoms in various crops, including Japanese radish infected with Pseudomonas cannabina pv. alisalensis. The compound has also been linked to stomatal closure, which prevents pathogen invasion through the production of reactive oxygen species .

The synthesis of Acibenzolar-S-Methyl can be summarized in the following steps:

  • Formation of Thioether: Reacting methyl 2-chloro-3-nitrobenzoate with benzyl mercaptan.
  • Catalytic Hydrogenation: Converting the thioether into 3-amino-2-benzylthiobenzoic acid methyl ester using Raney nickel.
  • Conversion to Thioester: Hydrolyzing the ester to form the carboxylic acid and subsequently converting it into the S-methyl thioester through standard chemical transformations .

Unique FeaturesSalicylic AcidInduces systemic acquired resistanceDisease controlNaturally occurring plant hormoneMethyl JasmonateActivates defense responsesPest managementInvolved in wound responseChitosanEnhances plant immunityBiopesticideDerived from chitin; antifungalTrichoderma spp.Biological control agentSoil health improvementFungal biocontrol agent

Acibenzolar-S-Methyl stands out due to its specific role as a synthetic analog of salicylic acid that activates plant defenses without directly affecting pathogens, making it an innovative tool for sustainable agriculture .

Research indicates that Acibenzolar-S-Methyl interacts with various metabolic pathways within plants. It enhances the expression of defense-related genes and promotes the accumulation of compounds such as polyphenols and antioxidants, which are crucial for stress tolerance during pathogen attacks. Studies have shown that Acibenzolar-S-Methyl can also improve tolerance to abiotic stresses like heat and drought by modulating protein synthesis and metabolite accumulation .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

White to beige odorless solid; [Merck Index] Light to dark brown granules with a sulfurous odor; [MSDSonline]

Color/Form

White to beige fine powder

XLogP3

2.3

Hydrogen Bond Acceptor Count

5

Exact Mass

209.99215517 g/mol

Monoisotopic Mass

209.99215517 g/mol

Boiling Point

Approx 267 °C

Heavy Atom Count

13

Density

1.54X10+3 g/cu cm @ 22 °C

LogP

3.1 (LogP)
log Kow = 3.1 @ 25 °C

Odor

Burnt-like odor
Odorless

Appearance

Solid powder

Melting Point

132.9 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BCW6119347

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.0000033 [mmHg]
3.30X10-6 mm Hg @ 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

135158-54-2

Absorption Distribution and Excretion

Following oral treatment of rats, acibenzolar-S-methyl was rapidly & nearly completely (>90% of admin dose) absorbed from the GI tract into the general circulation. The majority (88-95%) of the admin dose was excreted in the urine within the first 48 hr. The major metabolite (79-92%) in the urine was the carboxylic acid derivative of the parent.

Metabolism Metabolites

Following oral treatment of rats, ... the major metabolite (79-92%) in the urine was the carboxylic acid derivative of the parent.

Wikipedia

Acibenzolar-S-methyl

Use Classification

Agrochemicals -> Pesticides
Plant activators, Fungicides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Prepn: R. Schurter et al., EP 313512; eidem US 5523311 (1989, 1996 both to Ciba-Geigy).

Dates

Modify: 2023-08-15
1: Sleiman M, de Sainte Claire P, Richard C. Heterogeneous Photochemistry of Agrochemicals at the Leaf Surface: A Case Study of Plant Activator Acibenzolar-S-methyl. J Agric Food Chem. 2017 Sep 6;65(35):7653-7660. doi: 10.1021/acs.jafc.7b02622. Epub 2017 Aug 21. PubMed PMID: 28805053.
2: Jespersen D, Yu J, Huang B. Metabolic Effects of Acibenzolar-S-Methyl for Improving Heat or Drought Stress in Creeping Bentgrass. Front Plant Sci. 2017 Jul 11;8:1224. doi: 10.3389/fpls.2017.01224. eCollection 2017. PubMed PMID: 28744300; PubMed Central PMCID: PMC5504235.
3: Lavergne F, Richard C, Saudreau M, Venisse JS, Fumanal B, Goupil P. Effect of acibenzolar-S-methyl phototransformation on its elicitation activity in tobacco cells. Plant Physiol Biochem. 2017 Sep;118:370-376. doi: 10.1016/j.plaphy.2017.07.008. Epub 2017 Jul 8. PubMed PMID: 28710944.
4: Ncube EN, Steenkamp PA, Madala NE, Dubery IA. Stimulatory Effects of Acibenzolar-S-Methyl on Chlorogenic Acids Biosynthesis in Centella asiatica Cells. Front Plant Sci. 2016 Sep 28;7:1469. eCollection 2016. PubMed PMID: 27733862; PubMed Central PMCID: PMC5040108.
5: Schouteden N, Lemmens E, Stuer N, Curtis R, Panis B, De Waele D. Direct nematicidal effects of methyl jasmonate and acibenzolar-S-methyl against Meloidogyne incognita. Nat Prod Res. 2017 May;31(10):1219-1222. doi: 10.1080/14786419.2016.1230111. Epub 2016 Sep 23. PubMed PMID: 27658537.
6: Miliordos DE, Galetto L, Ferrari E, Pegoraro M, Marzachì C, Bosco D. Acibenzolar-S-methyl may prevent vector-mediated flavescence dorée phytoplasma transmission, but is ineffective in inducing recovery of infected grapevines. Pest Manag Sci. 2017 Mar;73(3):534-540. doi: 10.1002/ps.4303. Epub 2016 May 26. PubMed PMID: 27116913.
7: Guziejewski D, Brycht M, Nosal-Wiercińska A, Smarzewska S, Ciesielski W, Skrzypek S. Electrochemical study of the fungicide acibenzolar-s-methyl and its voltammetric determination in environmental samples. J Environ Sci Health B. 2014;49(8):550-6. doi: 10.1080/03601234.2014.911556. PubMed PMID: 24901958.
8: Takeshita M, Okuda M, Okuda S, Hyodo A, Hamano K, Furuya N, Tsuchiya K. Induction of antiviral responses by acibenzolar-s-methyl against cucurbit chlorotic yellows virus in Melon. Phytopathology. 2013 Sep;103(9):960-5. doi: 10.1094/PHYTO-08-12-0188-R. PubMed PMID: 23927428.
9: Riley DG, Joseph SV, Srinivasan R. Reflective mulch and acibenzolar-S-methyl treatments relative to thrips (Thysanoptera: Thripidae) and tomato spotted wilt virus incidence in tomato. J Econ Entomol. 2012 Aug;105(4):1302-10. PubMed PMID: 22928310.
10: Myresiotis CK, Karaoglanidis GS, Vryzas Z, Papadopoulou-Mourkidou E. Evaluation of plant-growth-promoting rhizobacteria, acibenzolar-S-methyl and hymexazol for integrated control of Fusarium crown and root rot on tomato. Pest Manag Sci. 2012 Mar;68(3):404-11. doi: 10.1002/ps.2277. Epub 2011 Aug 30. PubMed PMID: 22307860.
11: Myresiotis CK, Papadakis EN, Vryzas ZG, Papadopoulou-Mourkidou E. Determination of acibenzolar-S-methyl and its acidic metabolite in soils by HPLC-diode array detection. J Environ Sci Health B. 2011;46(6):550-6. doi: 10.1080/03601234.2011.583881. PubMed PMID: 21726155.
12: Muñoz Z, Moret A. Sensitivity of Botrytis cinerea to chitosan and acibenzolar-S-methyl. Pest Manag Sci. 2010 Sep;66(9):974-9. doi: 10.1002/ps.1969. PubMed PMID: 20730989.
13: Tripathi D, Jiang YL, Kumar D. SABP2, a methyl salicylate esterase is required for the systemic acquired resistance induced by acibenzolar-S-methyl in plants. FEBS Lett. 2010 Aug 4;584(15):3458-63. doi: 10.1016/j.febslet.2010.06.046. Epub 2010 Jul 14. PubMed PMID: 20621100.
14: Boava LP, Laia ML, Jacob TR, Dabbas KM, Gonçalves JF, Ferro JA, Ferro MI, Furtado EL. Selection of endogenous genes for gene expression studies in Eucalyptus under biotic (Puccinia psidii) and abiotic (acibenzolar-S-methyl) stresses using RT-qPCR. BMC Res Notes. 2010 Feb 24;3:43. doi: 10.1186/1756-0500-3-43. PubMed PMID: 20181283; PubMed Central PMCID: PMC2854107.
15: Bousset L, Pons-Kühnemann J. Effects of acibenzolar-s-methyl and ethirimol on the composition of a laboratory population of barley powdery mildew. Phytopathology. 2003 Mar;93(3):305-15. doi: 10.1094/PHYTO.2003.93.3.305. PubMed PMID: 18944340.
16: Faize M, Faize L, Koike N, Ishizaka M, Ishii H. Acibenzolar-s-methyl-induced resistance to Japanese pear scab is associated with potentiation of multiple defense responses. Phytopathology. 2004 Jun;94(6):604-12. doi: 10.1094/PHYTO.2004.94.6.604. PubMed PMID: 18943485.
17: Jiang S, Park P, Ishii H. Ultrastructural study on acibenzolar-S-methyl-induced scab resistance in epidermal pectin layers of Japanese pear leaves. Phytopathology. 2008 May;98(5):585-91. doi: 10.1094/PHYTO-98-5-0585. PubMed PMID: 18943227.
18: Mandal B, Mandal S, Csinos AS, Martinez N, Culbreath AK, Pappu HR. Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. Phytopathology. 2008 Feb;98(2):196-204. doi: 10.1094/PHYTO-98-2-0196. PubMed PMID: 18943196.
19: Costa RR, Moraes JC. [Effects of silicon acid and of acibenzolar-S-methyl on Schizaphis graminum (Rondani) (Hemiptera: Aphididae) in wheat plants]. Neotrop Entomol. 2006 Nov-Dec;35(6):834-9. Portuguese. PubMed PMID: 17273717.
20: Pajot E, Silué D. Evidence that DL-3-aminobutyric acid and acibenzolar-S-methyl induce resistance against bacterial head rot disease of broccoli. Pest Manag Sci. 2005 Nov;61(11):1110-4. PubMed PMID: 16041690.

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